Inokosterone
Overview
Description
Synthesis Analysis
Inokosterone has been synthesized through a complex process involving partial acetylation and subsequent conversion into different compounds. The final synthesis involves a Grignard reaction followed by hydrogenation and hydrolysis (Hikino et al., 1976).
Molecular Structure Analysis
The molecular structure of inokosterone is characterized by configurations at C-20 and C-22 being R. It is concluded to be a mixture of C-25 epimers of specific hexahydroxy and tetrahydroxy compounds. Inokosterone is identified as a 1:2 mixture of the C-25 R and S epimers (Hikino et al., 1976).
Chemical Reactions and Properties
Inokosterone's chemical reactions involve its conversion into various derivatives, impacting its chemical properties significantly. These derivatives include diacetate and methyl acetoxy forms, which demonstrate varying degrees of activity and properties (Hikino et al., 1976).
Physical Properties Analysis
The physical properties of inokosterone, such as solubility and stability, are influenced by its molecular structure. Its configuration as a mixture of C-25 epimers influences its physical state and behavior under different conditions (Hikino et al., 1976).
Chemical Properties Analysis
Inokosterone's chemical properties, such as reactivity and interactions with other compounds, are shaped by its unique molecular structure. Its ability to undergo various chemical reactions, including acetylation and hydrogenation, demonstrates its chemical versatility (Hikino et al., 1976).
Scientific Research Applications
Summary of the Application
Inokosterone, derived from Gentiana rigescens Franch, has been found to extend the longevity of yeast and mammalian cells . This is achieved through antioxidative stress and the induction of mitophagy .
Methods of Application or Experimental Procedures
The study used replicative lifespan and chronological lifespan assays of yeast to screen antiaging compounds . The survival rate, antioxidant enzyme activity, and gene expression were observed in the inokosterone-treated groups . The reactive oxygen species (ROS) and lipid peroxidation of yeast were also measured .
Results or Outcomes
Inokosterone treatment resulted in an increased cell survival rate under oxidative stress conditions, increased antioxidant enzyme activity and gene expression . It also led to a decrease in ROS and lipid peroxidation of yeast . The macroautophagy and mitophagy in yeast were increased upon inokosterone treatment .
Osteoblast Differentiation Stimulation
Summary of the Application
Inokosterone, present in the roots of Achyranthes bidentata, has been found to stimulate the differentiation of osteoblasts . This suggests that ecdysteroids like inokosterone could be used for the treatment of osteoporosis .
Methods of Application or Experimental Procedures
The study involved experiments on MC3T3-E1 osteoblasts . The effect of 20E and inokosterone on these cells was observed .
Results or Outcomes
The study found that 20E and inokosterone stimulate the differentiation of MC3T3-E1 osteoblasts . This suggests that ecdysteroids could be used for the treatment of osteoporosis .
Safety And Hazards
properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVCUBPURTQPQ-GYVHUXHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164756 | |
Record name | Inokosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inokosterone | |
CAS RN |
15130-85-5 | |
Record name | Inokosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inokosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.